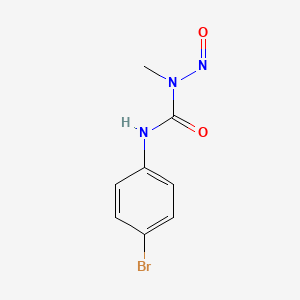

1-Methyl-1-nitroso-3-(p-bromophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-1-nitroso-3-(p-bromophenyl)urea is a chemical compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-nitroso-3-(p-bromophenyl)urea typically involves the reaction of 1-methyl-3-(4-bromophenyl)urea with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled temperatures to ensure the formation of the desired nitrosourea compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-1-nitroso-3-(p-bromophenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Conditions

| Reagent | Condition | Yield (%) | Purification Method |

|---|---|---|---|

| Sodium Nitrite | HCl, 0°C to 5°C | 85% | Recrystallization |

| 1-Methyl-3-(4-bromophenyl)urea | Room temperature, stirring | 90% | Column chromatography |

Chemistry

In organic synthesis, 1-Methyl-1-nitroso-3-(p-bromophenyl)urea serves as a valuable reagent for producing various derivatives. Its ability to undergo oxidation and substitution reactions allows it to act as a precursor for other compounds.

Biology

Research has shown that this compound can induce chromosomal aberrations and sister-chromatid exchanges in cell cultures. A study involving Chinese hamster V79-E cells demonstrated that nitrosoureas are potent clastogens, with this compound exhibiting significant activity in clastogenicity assays .

Medicine

Due to its DNA-alkylating properties, this compound is investigated for potential use in chemotherapy. Its effectiveness against cancer cells has been highlighted in various studies, emphasizing its role in targeting malignant cells while sparing normal tissues when used judiciously.

Case Study 1: Clastogenicity Assessment

A study evaluated the clastogenic effects of several nitrosoureas, including this compound. The results indicated that this compound significantly induced chromosomal aberrations in vitro, confirming its potential as a chemotherapeutic agent .

Case Study 2: Mechanistic Insights into DNA Interaction

Another research project focused on the interaction of nitrosoureas with DNA. It was found that this compound forms stable adducts with DNA bases, leading to mutations that contribute to its anticancer effects. The study utilized advanced techniques such as mass spectrometry and NMR spectroscopy to elucidate these interactions .

Table 2: Comparison of Nitrosoureas

| Compound Name | Bromine Substitution | Clastogenic Activity | Therapeutic Use |

|---|---|---|---|

| This compound | Yes | High | Investigated for chemotherapy |

| 1-Methyl-1-nitroso-3-(p-chlorophenyl)urea | No | Moderate | Chemotherapy |

| 1-Methyl-1-nitroso-3-(p-fluorophenyl)urea | No | Low | Limited therapeutic use |

Wirkmechanismus

The mechanism of action of 1-Methyl-1-nitroso-3-(p-bromophenyl)urea involves the alkylation of DNA. The nitroso group reacts with the DNA, forming covalent bonds and leading to the cross-linking of DNA strands. This inhibits DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Methyl-3-(4-chlorophenyl)-1-nitrosourea

- 1-Methyl-3-(4-fluorophenyl)-1-nitrosourea

- 1-Methyl-3-(4-iodophenyl)-1-nitrosourea

Uniqueness

1-Methyl-1-nitroso-3-(p-bromophenyl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer |

23139-02-8 |

|---|---|

Molekularformel |

C8H8BrN3O2 |

Molekulargewicht |

258.07 g/mol |

IUPAC-Name |

3-(4-bromophenyl)-1-methyl-1-nitrosourea |

InChI |

InChI=1S/C8H8BrN3O2/c1-12(11-14)8(13)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,13) |

InChI-Schlüssel |

XSHFAQXUVMJKGJ-UHFFFAOYSA-N |

SMILES |

CN(C(=O)NC1=CC=C(C=C1)Br)N=O |

Kanonische SMILES |

CN(C(=O)NC1=CC=C(C=C1)Br)N=O |

Key on ui other cas no. |

23139-02-8 |

Synonyme |

1-methyl-3-(4-bromophenyl)-1-nitrosourea Br-MPNU |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.